molecular formula C15H17N5 B12270985 2-cyclopropyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine

2-cyclopropyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine

Cat. No.: B12270985
M. Wt: 267.33 g/mol
InChI Key: ZLPWDAFIUBSBTN-UHFFFAOYSA-N
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Description

2-cyclopropyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmacology. The compound features a pyrimidine core, which is a privileged structure in medicinal chemistry, and is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide.

    Coupling with Pyridine: The azetidine ring is then coupled with a pyridine derivative through a nucleophilic substitution reaction.

    Formation of the Pyrimidine Core: The final step involves the formation of the pyrimidine core through a condensation reaction with appropriate reagents.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated or ketone derivatives, while reduction may yield amine or alcohol derivatives.

Scientific Research Applications

2-cyclopropyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity.

    Biology: It can be used as a tool compound to study various biological processes and pathways.

    Industry: The compound may have applications in the development of new materials or as a precursor in chemical synthesis.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)amides: These compounds share the pyridine moiety and have similar biological activities.

    Imidazo[1,2-a]pyridines: These compounds also feature a heterocyclic core and are known for their medicinal applications.

Uniqueness

2-cyclopropyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine is unique due to its specific combination of the azetidine, pyridine, and pyrimidine moieties. This unique structure may confer distinct biological activities and properties compared to other similar compounds.

Properties

Molecular Formula

C15H17N5

Molecular Weight

267.33 g/mol

IUPAC Name

2-cyclopropyl-N-(1-pyridin-2-ylazetidin-3-yl)pyrimidin-4-amine

InChI

InChI=1S/C15H17N5/c1-2-7-16-14(3-1)20-9-12(10-20)18-13-6-8-17-15(19-13)11-4-5-11/h1-3,6-8,11-12H,4-5,9-10H2,(H,17,18,19)

InChI Key

ZLPWDAFIUBSBTN-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC=CC(=N2)NC3CN(C3)C4=CC=CC=N4

Origin of Product

United States

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